molecular formula C21H18N2O3S2 B405480 (E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324072-17-5

(E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B405480
CAS No.: 324072-17-5
M. Wt: 410.5g/mol
InChI Key: XLDKCIKCEGQUOI-FOWTUZBSSA-N
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Description

The compound (E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which is characterized by a fused thiazole-pyrimidine core. The target molecule features a benzylidene group at position 2, a thiophen-2-yl substituent at position 5, and an ethyl ester at position 6 (Figure 1). Its synthesis typically involves cyclization of thiourea derivatives with chloroacetic acid and aldehydes under acidic conditions, a method consistent with related compounds .

The E-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity.

Properties

IUPAC Name

ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-26-20(25)17-13(2)22-21-23(18(17)15-10-7-11-27-15)19(24)16(28-21)12-14-8-5-4-6-9-14/h4-12,18H,3H2,1-2H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDKCIKCEGQUOI-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities. This suggests that the compound may interact with targets involved in these biological processes.

Mode of Action

It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and its biological target. This suggests that the compound may interact with its targets through the formation of specific bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines, it can be inferred that the compound may affect pathways related to these biological processes.

Pharmacokinetics

A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives, suggesting that the compound may have good absorption and distribution properties.

Result of Action

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines, it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.

Action Environment

It is known that the synthesis of thiazolo[3,2-a]pyrimidines can be carried out under solvent-free conditions, suggesting that the compound may be stable under a variety of environmental conditions.

Biological Activity

(E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolo[3,2-a]pyrimidine core. Its molecular formula is C25H27N3O3S2C_{25}H_{27}N_{3}O_{3}S_{2} with a molecular weight of approximately 481.6 g/mol. The structural features contribute to its biological activity, particularly through interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to (E)-ethyl 2-benzylidene have shown effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. A study highlighted that modifications in the thiouracil moiety enhanced antibacterial and antifungal activities compared to other derivatives .

Microorganism Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal action

2. Anticancer Activity

The compound has been investigated for its anticancer potential, particularly as an inhibitor of protein kinase CK2 (PKCK2), which is implicated in various cancers. Studies have demonstrated that treatment with this compound leads to reduced PKCK2 activity and exhibits anti-proliferative effects on cancer cell lines. Specifically, it was found to induce apoptosis in gastric cancer cells with an IC50 value of 0.56 μM .

3. Enzyme Inhibition

The inhibition of PKCK2 by (E)-ethyl 2-benzylidene has been characterized as selective and potent. This kinase plays a crucial role in cell proliferation and survival, making it a target for cancer therapy. The compound's ability to inhibit PKCK2 suggests potential applications in developing new anticancer agents .

Case Studies

A notable case study involved the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives, including (E)-ethyl 2-benzylidene. The synthesized compounds were tested for their antimicrobial and anticancer activities, revealing promising results that support further development in clinical settings .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolo[3,2-a]pyrimidines are highly dependent on substituents at positions 2, 5, and 4. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties/Activities References
Target Compound (E)-ethyl 2-benzylidene-...-5-(thiophen-2-yl)-... 2: Benzylidene; 5: Thiophen-2-yl; 6: Ethyl Enhanced π-π interactions; Antimicrobial
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... 5: 4-Bromophenyl; 2: Unsubstituted Strong halogen bonding; Crystalline stability
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-...-5-phenyl-... 2: 2-Fluorobenzylidene; 5: Phenyl Improved solubility; Antifungal activity
Ethyl 2-(3,4,5-trimethoxybenzylidene)-5-(4-methoxyphenyl)-... 2: Trimethoxybenzylidene; 5: 4-Methoxyphenyl High crystallinity; Antiproliferative effects
Ethyl 5-(2-chlorophenyl)-... (Mannich base derivatives) 5: 2-Chlorophenyl; 2: Morpholinomethyl Broad-spectrum antimicrobial activity
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-5-(thiophen-2-yl)-... 2: 3,4-Dimethoxybenzylidene; 6: Methoxyethyl Enhanced bioavailability; Antiviral potential

Crystallographic and Conformational Analysis

  • Planarity and Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation in most derivatives. For example, in the target compound, the dihedral angle between the thiophene and benzylidene rings is ~80°, similar to trimethoxybenzylidene analogs .
  • Intermolecular Interactions :
    • Halogen Bonding : Bromophenyl derivatives exhibit C–Br···O interactions (3.3–3.5 Å), enhancing lattice stability .
    • Hydrogen Bonding : The target compound’s ethyl ester participates in C–H···O bonds (2.6–2.7 Å), forming chains along the crystallographic axis, whereas methoxyethyl analogs show bifurcated H-bonds .

Preparation Methods

Reaction Conditions:

  • Temperature : 100°C (reflux)

  • Duration : 3–4 hours

  • Workup : Precipitation in cold water, recrystallization from ethanol.

This yields ethyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Intermediate I ).

Cyclization to Form Thiazolo[3,2-a]Pyrimidine

Intermediate I undergoes cyclization using chloroacetic acid (2 mmol) in acetic anhydride and sodium acetate (2 g) under reflux.

Key Parameters:

  • Solvent : Glacial acetic acid

  • Temperature : 110–115°C

  • Duration : 30 minutes–2 hours

  • Yield : 70–85%.

The product, ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Intermediate II ), is isolated via filtration and recrystallized from ethanol.

ConditionConventionalMicrowave
Temperature 80°C (reflux)140°C (MW, 300 W)
Time 2–4 hours10–12 minutes
Yield 65–75%85–90%

The E-configuration of the benzylidene group is confirmed via 1H^1H-NMR (δ 7.8–8.2 ppm, singlet for exocyclic CH).

Alternative Synthetic Routes

One-Pot Protocol

A streamlined approach combines Biginelli and Knoevenagel steps in sequence, reducing purification steps:

  • Biginelli reaction with thiophen-2-carbaldehyde.

  • Direct addition of chloroacetic acid and benzaldehyde.
    Yield : 60–68%.

Solvent-Free Mechanochemical Synthesis

Grinding intermediates with solid catalysts (e.g., K₂CO₃) under ball-milling conditions achieves comparable yields (70%) in 1 hour.

Characterization and Validation

Final compounds are validated via:

  • IR : C=O (1720–1680 cm⁻¹), C=S (1250 cm⁻¹).

  • 1H^1H-NMR : Thiophene protons (δ 6.9–7.5 ppm), benzylidene CH (δ 8.1 ppm).

  • MS : Molecular ion peak at m/z 410.5.

Comparative Analysis of Methods

ParameterBiginelli + CyclizationOne-PotMicrowave
Total Time 6–8 hours4 hours1 hour
Overall Yield 55–60%60–68%75–80%
Purity >95%>90%>98%

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?

The compound is synthesized via a multi-step protocol involving cyclocondensation. A representative method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with chloroacetic acid, a benzaldehyde derivative (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The product is recrystallized from ethyl acetate/ethanol (3:2) for purity . Optimization of substituents (e.g., benzylidene vs. fluorobenzylidene) requires adjusting aldehyde precursors and reaction times .

Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation?

Single-crystal X-ray diffraction reveals key structural features:

  • The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane .
  • Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) highlight steric and electronic effects of substituents .
  • Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing, analyzed via software like SHELX or OLEX2 .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent integration (e.g., ethyl ester at δ ~4.2 ppm, thiophen protons at δ ~7.0 ppm) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) groups validate cyclization .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to confirm molecular weight and purity .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., -F in fluorobenzylidene derivatives) increase electrophilicity at the exocyclic double bond, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH3_3) stabilize the conjugated system, altering UV-Vis absorption maxima. Comparative XRD studies show substituents modulate dihedral angles, affecting π-π stacking and solubility .

Q. What computational approaches model the electronic structure and pharmacophoric features?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:

  • HOMO-LUMO gaps (~4.5 eV) to assess redox stability .
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions for docking studies .
  • Molecular dynamics simulations evaluate conformational flexibility in solution vs. solid state .

Q. How can contradictions in reported biological activities of analogous compounds be resolved?

Discrepancies in antimicrobial or anticancer activity arise from:

  • Structural variations : Thiophen-2-yl vs. phenyl substituents alter lipophilicity and membrane permeability.
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies .
  • SAR analysis : Compare IC50_{50} values of derivatives with substituent Hammett constants to establish quantitative structure-activity relationships (QSAR) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent selection : Replace acetic acid with recyclable ionic liquids to improve atom economy .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions .

Methodological Considerations

  • Crystallization Challenges : Slow evaporation from ethyl acetate/ethanol (3:2) yields diffraction-quality crystals. Impurities from incomplete cyclization require silica gel chromatography (hexane:ethyl acetate, 7:3) .
  • Data Interpretation : For XRD, ensure data-to-parameter ratios >10 and R-factors <0.05 to validate refinement accuracy .

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